molecular formula C19H19N3O2S B2693714 1-(4-Methoxybenzyl)-3-(2-(2-methylthiazol-4-yl)phenyl)urea CAS No. 1788557-61-8

1-(4-Methoxybenzyl)-3-(2-(2-methylthiazol-4-yl)phenyl)urea

Cat. No. B2693714
CAS RN: 1788557-61-8
M. Wt: 353.44
InChI Key: XGOJEQZWCQRPBP-UHFFFAOYSA-N
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Description

1-(4-Methoxybenzyl)-3-(2-(2-methylthiazol-4-yl)phenyl)urea, commonly known as MTMU, is a thiazolyl urea derivative that has gained significant attention in scientific research due to its potential applications in various fields. MTMU is a white crystalline powder that is soluble in organic solvents and exhibits a broad range of biological activities.

Scientific Research Applications

Cancer Research and Neurodegenerative Disorders

1-(4-Methoxybenzyl)-3-(5-nitrothiazol-2-yl)urea has been identified as a potential drug with potent activities against cancer cells and neurodegenerative disorders. Its significance is highlighted in the synthesis of deuterium-labeled analogs for use as internal standards in LC–MS analysis, crucial for studying drug absorption and distribution (D. Liang et al., 2020).

Molecular Imaging and PET Studies

This compound's derivative, specifically designed for positron emission tomography (PET) studies, aims at exploring its role in cerebral imaging and understanding glycogen synthase kinase-3beta (GSK-3β) related pathways. However, challenges such as poor brain penetration have been noted, indicating the complexity of its application in neuroimaging (N. Vasdev et al., 2005).

Synthesis and Material Science

Research also extends into the synthesis and characterization of novel compounds and materials derived from this urea derivative. This includes the development of substituted phenyl urea and thiourea silatranes for anion recognition, demonstrating the compound's versatility in creating functional materials with specific electronic properties (Gurjaspreet Singh et al., 2016).

Enzyme Inhibition Studies

Further studies have explored the compound's derivative as an inhibitor of Rho-associated protein kinases (ROCK1 and 2), showing potential for therapeutic applications in cancer treatment through modulation of kinase activity (Roberta Pireddu et al., 2012).

properties

IUPAC Name

1-[(4-methoxyphenyl)methyl]-3-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2S/c1-13-21-18(12-25-13)16-5-3-4-6-17(16)22-19(23)20-11-14-7-9-15(24-2)10-8-14/h3-10,12H,11H2,1-2H3,(H2,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGOJEQZWCQRPBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C2=CC=CC=C2NC(=O)NCC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Methoxybenzyl)-3-(2-(2-methylthiazol-4-yl)phenyl)urea

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